molecular formula C10H8N2O3 B016241 6-Methoxy-5-nitroisoquinoline CAS No. 72677-92-0

6-Methoxy-5-nitroisoquinoline

Cat. No. B016241
CAS RN: 72677-92-0
M. Wt: 204.18 g/mol
InChI Key: NDSGVVYXJOCEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Methoxy-5-nitroisoquinoline and its derivatives involves several key steps, including cyclization, nitrification, chlorination, and nucleophilic substitution reactions. One approach starts with 4-methoxyaniline, proceeding through cyclization, nitrification, and chlorination steps to achieve the target compound, with a notable yield of 85% in some cases, indicating the efficiency of the synthesis methods under mild reaction conditions suitable for large-scale production (Lei Zhao, Fei Lei, Yuping Guo, 2017). Another reported synthesis involves the condensation of 3-methoxybenzaldehyde with nitromethane, followed by several steps, including reduction, Pictet-Spengler reaction, dehydrogenation, bromination, and cyanidation, leading to 6-methoxyisoquinoline-5-carbonitrile, an important intermediate for further transformations (Zhou Xin-rui, 2005).

Molecular Structure Analysis

The molecular and crystal structure of derivatives of 6-Methoxy-5-nitroisoquinoline, such as 6-methoxy-8-nitro-5(1H)-quinolone, has been elucidated through three-dimensional X-ray analysis. These studies reveal intricate details about the compound's structure, including orthorhombic crystals, bifurcated hydrogen bonds, and short C-N distances, which contribute to the understanding of its reactivity and interactions (M. Sax, R. Desiderato, T. Dakin, 1969).

Chemical Reactions and Properties

6-Methoxy-5-nitroisoquinoline undergoes various chemical reactions, including aromatic substitution, condensation, and nucleophilic aromatic substitution. These reactions not only demonstrate the compound's versatility in organic synthesis but also provide pathways for the synthesis of novel derivatives with potential biological activity. For instance, the synthesis of 6-substituted 2-(2H-[1,2,4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolines illustrates the compound's utility in constructing complex heterocyclic systems (F. J. Urban, R. Breitenbach, 1999).

Scientific Research Applications

Antidepressant and Antimalarial Properties

6-Methoxy-5-nitroisoquinoline and its derivatives have been studied for various therapeutic effects, including antidepressant and antimalarial properties. For instance, OXO 4, a synthetic derivative from Menispermum dauricum DC, has shown a significant antidepressant-like effect in a mouse model. The compound reduced immobility time in the Forced Swimming Test (FST), suggesting its potential use in treating depressive disorders (López et al., 2013). Additionally, studies on the oral 8-aminoquinoline (WR6026) for the treatment of visceral leishmaniasis demonstrated that the compound, which includes a methoxy-quinoline structure, provided clinical improvement and cure in some cases, indicating the potential of quinoline derivatives in antimalarial therapy (Sherwood et al., 1994).

Neurological and Cardiovascular Effects

Derivatives of isoquinoline, including those with methoxy groups, have been examined for their effects on neurological and cardiovascular functions. A study revealed that serotonin (5-Hydroxytryptamine, 5-HT) increases coronary flow in isolated rat hearts via activation of the serotonin 5-HT₇ receptor, suggesting a role in cardiovascular modulation (Chien et al., 2015). Additionally, certain tetrahydroisoquinoline derivatives have shown effects on experimental arrhythmias and isolated guinea pig atria, indicating their potential in addressing cardiac arrhythmias and contributing to the understanding of cardiovascular pharmacology (Qing-yang, 2008).

Antioxidant and Antitumor Properties

Several studies have focused on the antioxidant and antitumor properties of isoquinoline derivatives. For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 6-Methoxy-5-nitroisoquinoline, demonstrated antitumor activity and inhibited tumor growth in mice, highlighting the role of such compounds in cancer therapy (Cui et al., 2017). Furthermore, the antioxidant ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogs have been used to protect polyunsaturated fatty acids in fish meal, demonstrating the importance of quinoline derivatives in food preservation and as potential antioxidants (de Koning, 2002).

properties

IUPAC Name

6-methoxy-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGVVYXJOCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399713
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-nitroisoquinoline

CAS RN

72677-92-0
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5-nitroisoquinoline
Reactant of Route 3
Reactant of Route 3
6-Methoxy-5-nitroisoquinoline
Reactant of Route 4
6-Methoxy-5-nitroisoquinoline
Reactant of Route 5
Reactant of Route 5
6-Methoxy-5-nitroisoquinoline
Reactant of Route 6
6-Methoxy-5-nitroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.